4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate)
Description
This compound features a central 1,3-phenylene core substituted with a pyrazine-2-carbonyl hydrazone group and two 4-chlorobenzoate ester groups.
Properties
CAS No. |
765278-34-0 |
|---|---|
Molecular Formula |
C26H16Cl2N4O5 |
Molecular Weight |
535.3 g/mol |
IUPAC Name |
[3-(4-chlorobenzoyl)oxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H16Cl2N4O5/c27-19-6-1-16(2-7-19)25(34)36-21-10-5-18(14-31-32-24(33)22-15-29-11-12-30-22)23(13-21)37-26(35)17-3-8-20(28)9-4-17/h1-15H,(H,32,33)/b31-14+ |
InChI Key |
ISCQQFKXOHAEKS-XAZZYMPDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)/C=N/NC(=O)C3=NC=CN=C3)OC(=O)C4=CC=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)C=NNC(=O)C3=NC=CN=C3)OC(=O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) typically involves multiple steps. One common method includes the reaction of pyrazine-2-carboxylic acid hydrazide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate compound, which is then reacted with 1,3-phenylenediamine under controlled conditions to yield the final product.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the hydrazone linkage.
Substitution: The chlorobenzoate groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Core Modifications: Hydrazone vs. Other Linkages
- Target Compound : Hydrazone linkage between pyrazine-carbonyl and phenyl groups.
- (E)-5-(4-((4-Chlorobenzoyl)oxy)styryl)-1,3-phenylene bis(4-chlorobenzoate) (I-4) : Replaces the hydrazone with a styryl (─CH=CH─) group. Exhibits anti-tobacco mosaic virus (TMV) activity (MIC: 1.56 µg/mL), suggesting that rigid conjugated systems enhance bioactivity .
- 2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl) benzoic acid: Integrates a salicylic acid moiety and a 6-carbon alkyl chain, optimized for anti-tubercular activity via pyrazinamide conjugation .
Substituent Variations on the Aromatic Core
- 4-Bromo-2-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 4-chlorobenzoate (CAS 765310-52-9): Bromo substituent at the 4-position of the phenyl ring vs. the target compound’s unsubstituted phenyl. Bromine’s larger atomic radius may alter steric hindrance or lipophilicity .
- 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-bromobenzoate (CAS 477730-73-7): Methoxy group at the 2-position and bromobenzoate at the 3-position. Electron-donating methoxy groups could reduce electrophilicity compared to chloro substituents .
Table 1: Substituent Effects on Molecular Properties
*Calculated based on molecular formulas.
Physicochemical and Spectroscopic Properties
Antimicrobial and Anti-TMV Activity
Liquid Crystal Potential
- Multi-Mesogenic Compounds : Linear molecular geometry (e.g., target compound) favors mesophase formation, whereas bent or branched analogs (e.g., resveratrol derivatives in ) disrupt liquid crystallinity.
Biological Activity
The compound 4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of hydrazone derivatives typically involves the reaction between hydrazines and carbonyl compounds. The specific synthesis pathway for 4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) can be summarized as follows:
- Hydrazone Formation : The reaction of pyrazine-2-carbonyl with a suitable hydrazine derivative.
- Esterification : The resulting hydrazone is then reacted with 4-chlorobenzoic acid to form the bis(4-chlorobenzoate) moiety.
Antimicrobial Activity
Recent studies have shown that hydrazone derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Activity | Mechanism |
|---|---|---|
| 4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) | Antimicrobial | Disruption of cell wall synthesis |
| Benzothiazole Hydrazones | Antimalarial | Iron chelation and inhibition of heme polymerization |
Antitumor Activity
Hydrazones have also been investigated for their antitumor properties. Compounds similar to 4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) have shown promising results in inhibiting tumor growth in vitro and in vivo.
A case study involving a related hydrazone demonstrated significant cytotoxicity against cancer cell lines, suggesting that the compound may induce apoptosis through various pathways such as oxidative stress and DNA damage.
The biological activity of 4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Many hydrazones induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cellular metabolism.
- DNA Intercalation : Certain structures allow for intercalation into DNA, disrupting replication and transcription processes.
Study on Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of various hydrazones, including those structurally similar to our compound. The study found that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
Study on Antitumor Activity
Another study evaluated the antitumor effects of a series of hydrazone derivatives on human cancer cell lines. The results indicated that compounds similar to 4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) showed IC50 values in the micromolar range, indicating substantial cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
